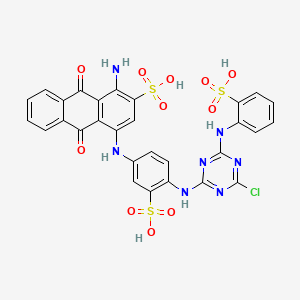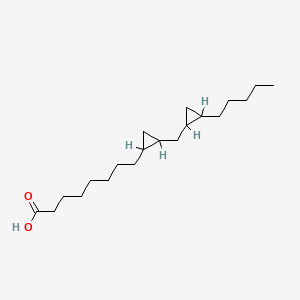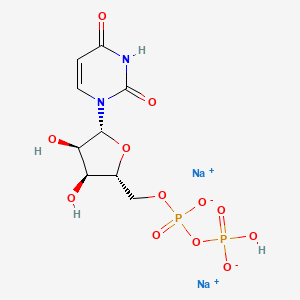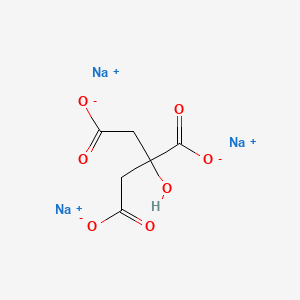
Cibacron Blau
Übersicht
Beschreibung
Cibacron Blau ist ein synthetischer Farbstoff aus der Anthrachinon-Familie. Aufgrund seiner einzigartigen chemischen Eigenschaften wird er in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt. Die Verbindung ist bekannt für ihre Fähigkeit, an Proteine zu binden, insbesondere an solche mit Nukleotid-Bindungsstellen, was sie zu einem wertvollen Werkzeug in der biochemischen Forschung und in industriellen Prozessen macht.
Wissenschaftliche Forschungsanwendungen
Cibacron Blue has a wide range of applications in scientific research:
Affinity Chromatography: Used as a ligand for the purification of enzymes and proteins due to its high binding affinity.
Biochemical Research: Employed in studies involving nucleotide-binding proteins, dehydrogenases, kinases, and other enzymes.
Medical Research: Investigated for its potential use in drug development and as a diagnostic tool.
Industrial Applications: Utilized in the textile industry for dyeing fabrics and in the purification of biopolymers.
Wirkmechanismus
Cibacron Blue exerts its effects through its ability to bind to nucleotide-binding sites on proteins. The dye’s structure allows it to interact with various proteins through hydrophobic, electrostatic, charge-transfer, and hydrogen-bonding interactions. This binding can inhibit or alter the activity of the target proteins, making it useful in various biochemical assays .
Safety and Hazards
Zukünftige Richtungen
Cibacron Blue 3G-A has been employed in the textile industry for many years . Due to its protein binding capacity, it has been used as a ligand in affinity chromatography for the purification of proteins and enzymes . It was also reported to apply for the purification of biopolymers . Future research may focus on exploring its potential in other applications.
Biochemische Analyse
Biochemical Properties
Cibacron Blue plays a significant role in biochemical reactions due to its ability to bind to nucleotide-binding sites on proteins. This dye interacts with enzymes such as dehydrogenases, kinases, and other nucleotide-dependent enzymes. The binding interactions are primarily due to structural similarities between Cibacron Blue and natural ligands of these enzymes. For instance, Cibacron Blue has been shown to inhibit OXA-1 and OXA-2 β-lactamases by binding to their active sites .
Cellular Effects
Cibacron Blue affects various types of cells and cellular processes. It has been observed to inhibit cell separation in gram-positive bacteria, leading to the formation of giant clusters of cells . This inhibition affects cell signaling pathways and cellular metabolism, as the dye interferes with the normal division and separation processes of the cells.
Molecular Mechanism
The molecular mechanism of Cibacron Blue involves its binding interactions with biomolecules. It acts as a P2-purinoceptor antagonist and inhibits stimulus-evoked glutamate release in rat brain cortical tissue . Additionally, Cibacron Blue binds with considerable specificity and affinity to nucleotide-dependent enzymes, disrupting their normal function and leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cibacron Blue can change over time. The dye is known for its stability and resistance to biological and chemical degradation . Long-term exposure to Cibacron Blue in in vitro or in vivo studies may lead to changes in cellular function, including alterations in enzyme activity and protein expression.
Dosage Effects in Animal Models
The effects of Cibacron Blue vary with different dosages in animal models. At high doses, the dye can exhibit toxic or adverse effects, such as inhibiting cell separation and causing cellular stress . Threshold effects have been observed, where low concentrations of Cibacron Blue may not significantly impact cellular function, while higher concentrations lead to pronounced biochemical changes.
Metabolic Pathways
Cibacron Blue is involved in various metabolic pathways, interacting with enzymes such as NAD(P)H dehydrogenase and glutathione S-transferase . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, Cibacron Blue is transported and distributed through interactions with transporters and binding proteins . These interactions determine the localization and accumulation of the dye, affecting its availability and activity within different cellular compartments.
Subcellular Localization
Cibacron Blue’s subcellular localization is influenced by targeting signals and post-translational modifications. The dye can be directed to specific compartments or organelles, where it exerts its effects on enzyme activity and protein function . This localization is crucial for its role in affinity chromatography and other biochemical applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Cibacron Blau kann aus kommerziell erhältlicher Bromaminsäure (1-Amino-4-Bromanthrachinon-2-sulfonsäure) synthetisiert werden. Die Synthese umfasst drei aufeinanderfolgende Schritte:
Kupfer-vermittelte nukleophile Substitutionsreaktion: 2,5-Diaminobenzolsulfonsäure reagiert mit Bromaminsäure zu 1-Amino-4-((4-Amino-3-sulfophenyl)amino)-Anthrachinon-2-sulfonsäure.
Nukleophile Addition an Cyanurchlorid: Das Zwischenprodukt unterliegt einer nukleophilen Addition an Cyanurchlorid.
Substitution von Orthanilic acid: Der letzte Schritt umfasst die Substitution von Orthanilic acid, um this compound zu erzeugen.
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Produktion von this compound chemische Reaktionen im großen Maßstab unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst in der Regel die Verwendung von Reaktoren, Filtrationssystemen und Trocknungsanlagen, um den Farbstoff in seiner endgültigen Form zu erzeugen.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Anthrachinon-Struktur kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Nukleophile Substitutionsreaktionen sind bei der Synthese und Modifikation von this compound üblich.
Häufige Reagenzien und Bedingungen
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Cyanurchlorid und Orthanilic acid werden häufig bei der Synthese verwendet.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die für verschiedene Anwendungen in Forschung und Industrie eingesetzt werden können.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Affinitätschromatographie: Wird als Ligand für die Reinigung von Enzymen und Proteinen verwendet, da es eine hohe Bindungsaffinität besitzt.
Biochemische Forschung: Wird in Studien mit Nukleotid-bindenden Proteinen, Dehydrogenasen, Kinasen und anderen Enzymen eingesetzt.
Medizinische Forschung: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung und als diagnostisches Werkzeug untersucht.
Industrielle Anwendungen: Wird in der Textilindustrie zum Färben von Stoffen und in der Reinigung von Biopolymeren eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch seine Fähigkeit, an Nukleotid-Bindungsstellen an Proteinen zu binden. Die Struktur des Farbstoffs ermöglicht es ihm, durch hydrophobe, elektrostatische, Ladungstransfer- und Wasserstoffbrückenbindungen mit verschiedenen Proteinen zu interagieren. Diese Bindung kann die Aktivität der Zielproteine hemmen oder verändern, wodurch sie in verschiedenen biochemischen Assays nützlich wird .
Analyse Chemischer Reaktionen
Types of Reactions
Cibacron Blue undergoes various chemical reactions, including:
Oxidation: The anthraquinone structure can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of Cibacron Blue.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Cyanuric chloride and orthanilic acid are commonly used in the synthesis.
Major Products Formed
The major products formed from these reactions include various derivatives of Cibacron Blue, which can be used for different applications in research and industry.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Reactive Red 120
- Procion Blue
- Anthrachinon-basierte Farbstoffe
Einzigartigkeit
Cibacron Blau ist aufgrund seiner hohen Bindungsaffinität für Nukleotid-bindende Proteine und seiner Vielseitigkeit in verschiedenen Anwendungen einzigartig. Im Gegensatz zu anderen ähnlichen Verbindungen wurde this compound umfassend untersucht und sowohl in der Forschung als auch in industriellen Umgebungen weit verbreitet eingesetzt .
Fazit
This compound ist eine vielseitige und wertvolle Verbindung mit zahlreichen Anwendungen in der wissenschaftlichen Forschung und Industrie. Seine einzigartigen chemischen Eigenschaften und seine Fähigkeit, an Proteine zu binden, machen es zu einem wichtigen Werkzeug in verschiedenen Bereichen, von der Biochemie bis zur Medizin.
Eigenschaften
IUPAC Name |
1-amino-4-[4-[[4-chloro-6-(2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCWQPZFAFZLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClN7O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233085 | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84166-13-2 | |
| Record name | Cibacron blue 3GA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084166132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cibacron Blue | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02633 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[4-chloro-6-[(2-sulfophenyl)a mino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10- dioxo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Indole-1-carboxamide, 2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1662350.png)
![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)
![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)
![4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B1662355.png)


![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-](/img/structure/B1662364.png)


